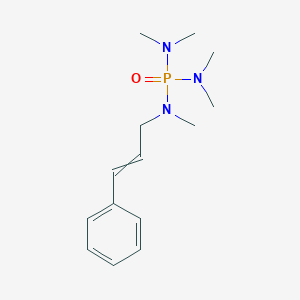
dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate is an organic compound with the molecular formula C14H28O4Si2. It is a derivative of butenedioic acid, where the hydrogen atoms are replaced by trimethylsilyl groups. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate typically involves the reaction of dimethyl but-2-ynedioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
科学的研究の応用
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
作用機序
The mechanism of action of dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and can be selectively removed under specific conditions, allowing for targeted modifications of the molecule. The ester groups can participate in nucleophilic acyl substitution reactions, making the compound versatile in synthetic applications.
類似化合物との比較
Similar Compounds
Dimethyl maleate: Another ester of butenedioic acid, but without the trimethylsilyl groups.
Dimethyl fumarate: The trans isomer of dimethyl maleate, used in the treatment of multiple sclerosis.
Dimethyl but-2-ynedioate: A similar compound with a triple bond instead of a double bond.
Uniqueness
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate is unique due to the presence of trimethylsilyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable reagent in organic synthesis, allowing for selective reactions that are not possible with other similar compounds.
特性
分子式 |
C12H24O4Si2 |
|---|---|
分子量 |
288.49 g/mol |
IUPAC名 |
dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate |
InChI |
InChI=1S/C12H24O4Si2/c1-15-11(13)9(17(3,4)5)10(12(14)16-2)18(6,7)8/h1-8H3/b10-9- |
InChIキー |
VIMHCTKPMKRHFR-KTKRTIGZSA-N |
異性体SMILES |
COC(=O)/C(=C(\C(=O)OC)/[Si](C)(C)C)/[Si](C)(C)C |
正規SMILES |
COC(=O)C(=C(C(=O)OC)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



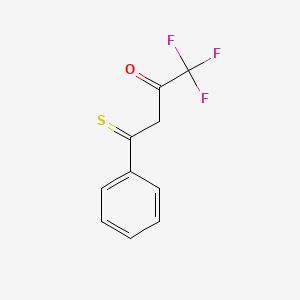
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)

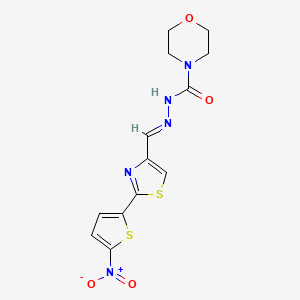
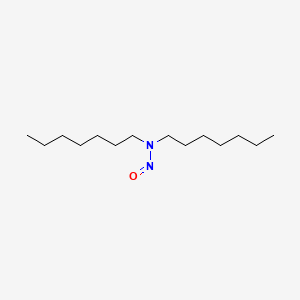
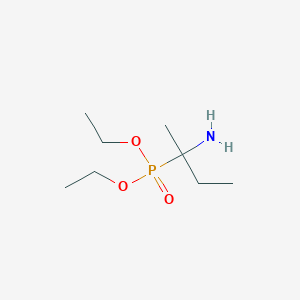
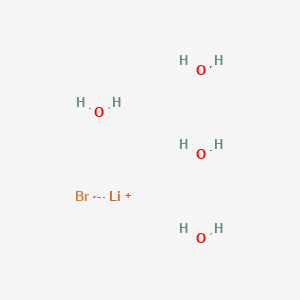
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
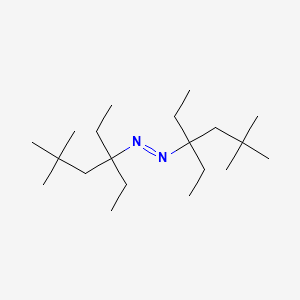
![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
